
2-((5-(4-(2-甲氧基苯基)哌嗪-1-基)-1,3,4-噻二唑-2-基)硫代)-1-吗啉代乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C19H25N5O3S2 and its molecular weight is 435.56. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
α1-肾上腺素能受体拮抗剂
该化合物已被研究作为α1-肾上腺素能受体拮抗剂的潜力 . α1-肾上腺素能受体是研究最多的G蛋白偶联受体之一,是治疗多种疾病的主要治疗靶点,如心肌肥大、充血性心力衰竭、高血压、心绞痛、心律失常、抑郁症、良性前列腺增生、过敏性休克、哮喘和甲状腺功能亢进 .
神经系统疾病的治疗
该化合物可能与之相互作用的α1-肾上腺素能受体是多种神经系统疾病治疗的重要靶点 . 这些受体与多种神经退行性疾病和精神疾病有关 .
阿尔茨海默病治疗的潜在用途
研究表明阿尔茨海默病 (AD) 与α1-肾上腺素能受体之间存在联系 . 因此,该化合物作为一种潜在的α1-肾上腺素能受体拮抗剂,可以探索其在阿尔茨海默病治疗中的潜力 .
平滑肌收缩
该化合物可能与之相互作用的α1-肾上腺素能受体的主要功能是收缩血管、下尿路和前列腺的平滑肌 . 因此,该化合物可能用于治疗与这些区域相关的疾病 .
在中枢神经系统 (CNS) 药物发现中的潜在用途
α1-肾上腺素能受体也是新的中枢神经系统 (CNS) 药物发现的重要靶点 . 该化合物由于其与这些受体的潜在相互作用,可能是该领域进一步研究的候选者 .
乌拉地尔的改进合成路线
乌拉地尔是一种α1-肾上腺素能受体拮抗剂,用于治疗高血压 . 该化合物由于其结构与乌拉地尔相似,因此可用于改进乌拉地尔的合成路线 .
作用机制
Target of Action
The primary target of 2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone interacts with its primary target, the α1-ARs, by binding to them . This compound has shown a high affinity for α1-ARs, with a Ki value of 22 nM .
Biochemical Pathways
The α1-ARs, the primary targets of 2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone, play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone have been studied using in silico docking and molecular dynamics simulations . The results identified this compound as a promising lead compound with an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of 2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone’s action are primarily related to its interaction with α1-ARs. By binding to these receptors, it can influence the contraction of smooth muscles in various parts of the body .
属性
IUPAC Name |
2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S2/c1-26-16-5-3-2-4-15(16)22-6-8-24(9-7-22)18-20-21-19(29-18)28-14-17(25)23-10-12-27-13-11-23/h2-5H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCQWDMCGKCEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

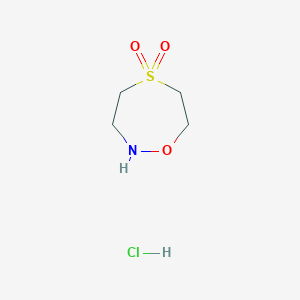
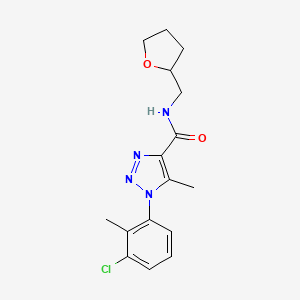
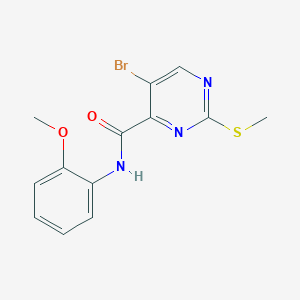
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2513140.png)
![8-(3-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2513142.png)
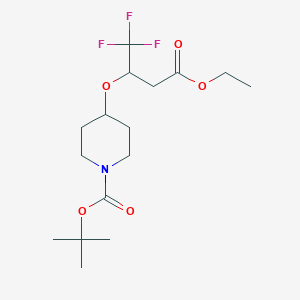
![Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2513145.png)
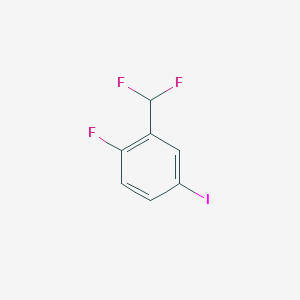

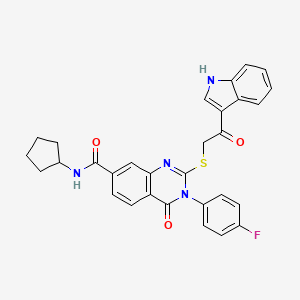

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide](/img/structure/B2513154.png)
![N-benzyl-N-ethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2513155.png)
